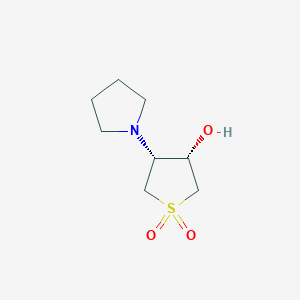![molecular formula C24H19N5O3S B2587808 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 886941-35-1](/img/structure/B2587808.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential applications in various scientific fields. This compound integrates functional groups such as furan, pyrrole, and triazole, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: : The starting material undergoes cyclization to form the 1,2,4-triazole core. This reaction is usually conducted in a solvent like dimethyl sulfoxide (DMSO) under heating conditions.
Attachment of the Furan and Pyrrole Rings: : The furan and pyrrole rings are introduced through nucleophilic substitution reactions.
Thioether Formation: : The sulfur linkage is formed via a nucleophilic attack by a thiol group on the triazole ring, creating the sulfanyl bridge.
Final Acylation: : The acetamide moiety is incorporated through an acylation reaction with the 4-phenoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production process would be scaled up using continuous flow techniques and optimized reaction conditions to ensure high yield and purity. The reactions are carefully monitored using advanced analytical methods like HPLC and NMR.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The furan and pyrrole rings can undergo oxidation, leading to ring-opening reactions.
Reduction: : The compound can be reduced at various sites, particularly the triazole ring, under catalytic hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at multiple positions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution Reagents: : Halides (Cl, Br) for nucleophilic substitution, nitrating agents (HNO3) for electrophilic substitution
Major Products
Oxidation: : Carboxylic acids, aldehydes
Reduction: : Amines, alcohols
Substitution: : Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has applications across various scientific disciplines:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: : Investigated as a potential therapeutic agent due to its unique structural features.
Industry: : Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: : Enzymes, receptors in biological systems
Pathways: : It can interfere with enzyme activity, disrupt cellular processes, or bind to receptors, thereby modulating physiological responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
3-(5-Phenyl-1H-pyrrol-2-yl)-4-(furan-2-yl)-4H-1,2,4-triazole: : Lacks the sulfanyl and phenoxyphenyl groups.
4-(1H-Pyrrol-2-yl)-5-(furan-2-yl)-1,2,4-triazole-3-thiol: : Contains a thiol instead of a thioether linkage.
N-(4-Methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: : Differing in the substituent on the phenyl ring.
This detailed exploration should provide a solid foundation for understanding the compound and its relevance in various scientific contexts. What’s particularly fascinating to you about this compound?
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c30-22(25-18-10-12-20(13-11-18)32-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-31-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQRBPWQRVIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)
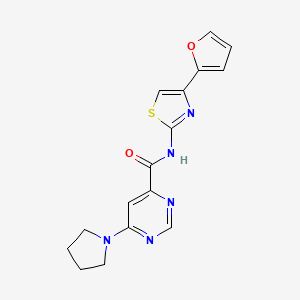
![N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
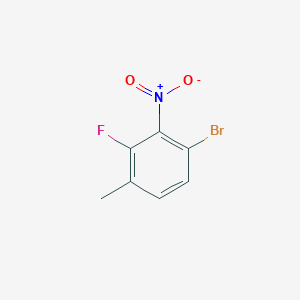
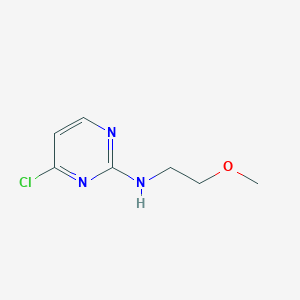
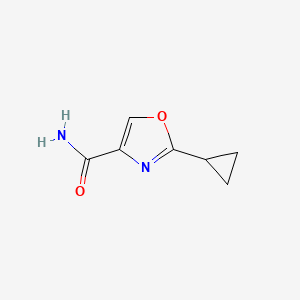
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)
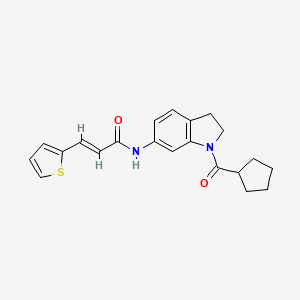
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
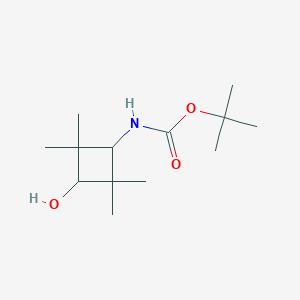
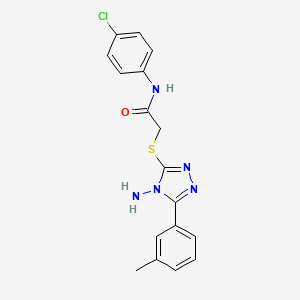
![N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2587746.png)
